molecular formula C14H16N2O3 B2978460 2-(3-Isobutyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetic acid CAS No. 1401319-27-4

2-(3-Isobutyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetic acid

Cat. No.: B2978460
CAS No.: 1401319-27-4
M. Wt: 260.293
InChI Key: WWGCQJIITGFLBA-UHFFFAOYSA-N
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Description

2-(3-Isobutyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetic acid is a chemical compound with the molecular formula C14H16N2O3 It is characterized by the presence of a phthalazinone core structure, which is a bicyclic system containing a phthalazine ring fused with a ketone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Isobutyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetic acid typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-isobutylphthalic anhydride with hydrazine hydrate to form the phthalazinone intermediate. This intermediate is then reacted with chloroacetic acid under basic conditions to yield the final product. The reaction conditions often include refluxing in an organic solvent such as ethanol or methanol, with the use of a base like sodium hydroxide to facilitate the reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH can optimize the production process. Additionally, purification techniques like recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-(3-Isobutyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to convert the ketone group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the acetic acid moiety can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine or triethylamine.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-(3-Isobutyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(3-Isobutyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Oxo-3,4-dihydrophthalazin-1-yl)acetic acid: Similar structure but lacks the isobutyl group.

    2-Fluoro-5-(4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid: Contains a fluorine atom and a benzoic acid moiety.

Uniqueness

2-(3-Isobutyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetic acid is unique due to the presence of the isobutyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its interaction with specific molecular targets, making it a valuable compound for various applications.

Properties

IUPAC Name

2-[3-(2-methylpropyl)-4-oxophthalazin-1-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3/c1-9(2)8-16-14(19)11-6-4-3-5-10(11)12(15-16)7-13(17)18/h3-6,9H,7-8H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWGCQJIITGFLBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C(=O)C2=CC=CC=C2C(=N1)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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